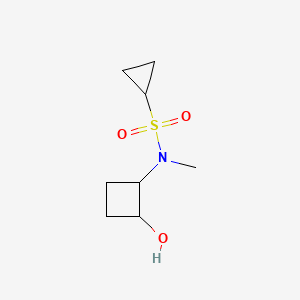

![molecular formula C14H20I2N2O B2942610 2,4-Bis(iodanyl)-6-[[methyl-(1-methylpiperidin-4-YL)amino]methyl]phenol CAS No. 415932-24-0](/img/structure/B2942610.png)

2,4-Bis(iodanyl)-6-[[methyl-(1-methylpiperidin-4-YL)amino]methyl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

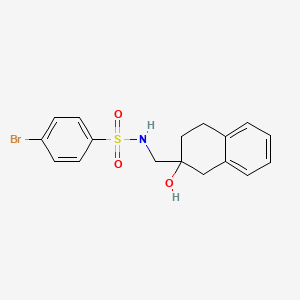

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperidine ring and the phenol group would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the iodanyl groups and the phenol group. The iodanyl groups could potentially undergo substitution reactions, while the phenol group could engage in reactions typical of phenols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the iodanyl groups could potentially make the compound relatively heavy and possibly increase its boiling point .Applications De Recherche Scientifique

Synthesis and Characterization

Phenolic compounds, such as those related to 2,4-Bis(iodanyl)-6-[[methyl-(1-methylpiperidin-4-YL)amino]methyl]phenol, have been synthesized and characterized for their complexation properties. For instance, Ambrosi et al. (2003) described the synthesis and coordination properties of new polyamino-phenolic ligands towards Cu(II), Zn(II), and Cd(II) ions, highlighting the role of phenolic spacers in metal ion coordination (Ambrosi et al., 2003). Similarly, Gultneh et al. (1992) synthesized a phenolate-bridged dimanganese(II) complex, showcasing the diverse applications of phenolic ligands in synthesizing metal complexes (Gultneh et al., 1992).

Fluorescent Chemosensors

Phenolic compounds have been used to develop fluorescent chemosensors for detecting metal ions. Ambrosi et al. (2009) investigated the UV-Vis and fluorescence optical properties of polyamino-phenolic ligands, highlighting their potential as efficient fluorescent chemosensors for H+ and Zn(II) ions (Ambrosi et al., 2009).

Magnetic and Redox Properties

Phenolic compounds have been explored for their magnetic and redox properties. Lambert et al. (1997) synthesized asymmetrical diiron complexes with phenolate ligands, examining their structural, magnetic, and redox properties in relevance to purple acid phosphatase enzymes (Lambert et al., 1997). These studies demonstrate the versatility of phenolic compounds in mimicking biological active sites and in materials science.

Catalytic Activities

Phenolic compounds have been employed as catalysts in various chemical reactions. Qian et al. (2011) discussed the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes, showcasing the compounds' effectiveness as single-component catalysts for C-C cross-coupling reactions (Qian et al., 2011).

Environmental Applications

Phenolic compounds have also found applications in environmental science. Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes with improved water flux for the treatment of dye solutions, indicating the role of phenolic structures in enhancing membrane properties for water purification (Liu et al., 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2,4-diiodo-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20I2N2O/c1-17-5-3-12(4-6-17)18(2)9-10-7-11(15)8-13(16)14(10)19/h7-8,12,19H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJFTEUXEMKNJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)CC2=C(C(=CC(=C2)I)I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20I2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942530.png)

![3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2942537.png)

![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)

![[(1-Amino-2-methylpropan-2-yl)oxy]benzene](/img/structure/B2942545.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)

![N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2942550.png)